molecular formula C5H7NO2 B565732 Ethyl Cyanoacetate-3-13C CAS No. 698387-41-6

Ethyl Cyanoacetate-3-13C

Cat. No.: B565732
CAS No.: 698387-41-6
M. Wt: 114.108
InChI Key: ZIUSEGSNTOUIPT-AZXPZELESA-N
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Description

Mechanism of Action

Target of Action

Ethyl Cyanoacetate-3-13C, also known as Ethyl (~13~C)cyanoacetate, is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It is primarily used in the synthesis of biologically active compounds through the process of cyanoacetylation . The compound’s primary targets are various substituted aryl or heteryl amines .

Mode of Action

This compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The compound contains three different reactive centers—nitrile, ester, acidic methylene site—which makes it a versatile synthetic building block .

Biochemical Pathways

The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process involves a cascade of reactions, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Result of Action

The result of the action of this compound is the formation of biologically active compounds through the process of cyanoacetylation . The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Action Environment

The reaction conditions, such as temperature and the presence of a catalyst, can influence the action, efficacy, and stability of this compound . For instance, a range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .

Chemical Reactions Analysis

Ethyl Cyanoacetate-3-13C undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include strong acids for esterification, phase transfer catalysts for substitution, and specific catalysts for oxidation and reduction. Major products formed from these reactions include various heterocyclic compounds and intermediates for pharmaceuticals .

Comparison with Similar Compounds

Ethyl Cyanoacetate-3-13C is similar to other esters of malonic acid and cyanoacetic acid derivatives. Some similar compounds include:

This compound is unique due to its combination of nitrile and ester groups, making it a versatile building block for various synthetic applications .

Properties

IUPAC Name

ethyl 2-(azanylidyne(113C)methyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSEGSNTOUIPT-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747752
Record name Ethyl (~13~C)cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698387-41-6
Record name Ethyl (~13~C)cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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